molecular formula C7H5BrClNO B1343082 4-Bromo-2-chlorobenzamide CAS No. 426265-73-8

4-Bromo-2-chlorobenzamide

Cat. No.: B1343082
CAS No.: 426265-73-8
M. Wt: 234.48 g/mol
InChI Key: ORFWVGHYCXGUHS-UHFFFAOYSA-N
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Description

4-Bromo-2-chlorobenzamide is a useful research compound. Its molecular formula is C7H5BrClNO and its molecular weight is 234.48 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis of N-Piperidine Benzamides CCR5 Antagonists :

    • 4-Bromo-2-chlorobenzamide has been used in the synthesis of novel non-peptide CCR5 antagonists. These compounds exhibit bioactivity and are characterized by various spectroscopic methods (Cheng De-ju, 2015).
  • Characterization of N-Allyl-4-Piperidyl Benzamide Derivatives :

    • This research involves the synthesis of N-allyl-3-chloro-N-(piperidin-4-yl)benzamide from this compound, leading to the creation of a CCR5 antagonist. The products' structures are determined using NMR and mass spectrometry (Cheng De-ju, 2014).
  • Hofmann Rearrangement Study :

    • The Hofmann rearrangement of
    2-chlorobenzamide and its derivatives, including compounds structurally related to this compound, was studied. This research provided insights into the reaction rates and mechanisms of N-chlorobenzamides and N-bromobenzamides under various conditions .
  • Study on Hydrolysis of Benzamide Derivatives :

    • Research involving 2-chlorobenzamide, a related compound to this compound, focuses on its environmental stability and hydrolysis under different conditions. This study is important for understanding the environmental behavior of such compounds (Z. Qingxiang et al., 2000).
  • Photodegradation Studies :

    • Studies involving the photodegradation of moclobemide, which degrades into 4-chlorobenzamide (structurally similar to this compound), have provided insights into the degradation pathways and products of such compounds under specific conditions (R. Skibiński, Ł. Komsta, 2012).
  • Environmental Impact of Bromide and Chlorobenzamide Compounds :

    • Research on the environmental impact of bromide ions and haloacetic acids, which are related to the chemistry of this compound, indicates the influence of bromide on disinfection by-product formation and speciation in chlorinated water (Yang Pan, Xiangru Zhang, 2013).

Safety and Hazards

4-Bromo-2-chlorobenzamide is harmful if swallowed . It can cause severe skin burns and eye damage . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

Properties

IUPAC Name

4-bromo-2-chlorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrClNO/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORFWVGHYCXGUHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Cl)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90619827
Record name 4-Bromo-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426265-73-8
Record name 4-Bromo-2-chlorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90619827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Bromo-2-chlorobenzamide
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KX79M6AR9Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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